molecular formula C10H23Cl2N3O B2873703 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride CAS No. 1423024-47-8

2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride

Cat. No. B2873703
M. Wt: 272.21
InChI Key: HXJBYKDHQKGNIE-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride” is a chemical compound . It is a heterocyclic building block . The compound is used for research and development and is not intended for direct human use .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with (hetero)aromatic C-nucleophiles . For instance, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Activated Anilide in Heterocyclic Synthesis

Research into the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives has shown the application of related compounds in creating a variety of heterocyclic structures. These compounds are prepared through reactions involving specific reagents, highlighting the synthetic utility of butanamide derivatives in generating biologically relevant heterocycles (Hafiz, Ramiz, & Sarhan, 2011).

General Synthon for β-Aminoethylation

The reagent di-tert-butyl ethynylimidodicarbonate has been demonstrated as a synthetic equivalent for β-aminoethyl anion, useful for installing ethyleneamine groups in organic molecules. This showcases an approach to aminoethylation that can potentially be applied or adapted for the synthesis of compounds related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride (Beveridge, Hu, Gregoire, & Batey, 2020).

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide Compounds

A comprehensive review on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds highlights their reactivity and importance as precursors for various heterocyclic compounds. This underscores the broader chemical utility and synthetic versatility of butanamide derivatives in organic synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Synthesis of Pyrrolidinoindoline Alkaloids

The utility of specific reagents in the formal synthesis of pyrrolidinoindoline alkaloids, such as (±)-CPC-1 and (±)-Alline, demonstrates the relevance of compounds similar to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride in the synthesis of complex natural products. This research illustrates the compound's potential application in the synthesis of pharmacologically important structures (Beveridge, Hu, Gregoire, & Batey, 2020).

Acetoacetanilides in Heterocyclic Synthesis

Studies on the reactions of acetoacetanilides with various reagents to synthesize thienopyridines and other fused derivatives further exemplify the synthetic utility of compounds structurally related to 2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride. These findings highlight the role of butanamide derivatives in the synthesis of heterocyclic compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

properties

IUPAC Name

2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBYKDHQKGNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN1CCCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride

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